![molecular formula C16H21NO3 B5728523 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine, also known as AMPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various neurological processes such as learning and memory, attention, and sensory processing. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to enhance the activity of this receptor, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves its interaction with the α7 nAChR. 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine binds to a specific site on the receptor, known as the allosteric site, which enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been found to have various biochemical and physiological effects. In addition to its interaction with the α7 nAChR, 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has also been found to modulate the activity of other receptors such as the 5-HT3 receptor and the GABA-A receptor. These receptors are involved in various physiological processes such as mood regulation and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of enhancing the activity of this receptor without affecting other receptors. However, one limitation of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine. One area of research is the development of more potent and selective compounds that can enhance the activity of the α7 nAChR. Another area of research is the investigation of the effects of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine on other neurological processes such as pain perception and addiction. Additionally, there is potential for the development of new treatments for neurological disorders based on the modulation of the α7 nAChR.
Synthesemethoden
The synthesis of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the synthesis is typically around 50%.
Eigenschaften
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-6-13-7-8-14(15(11-13)19-2)20-12-16(18)17-9-4-5-10-17/h3,7-8,11H,1,4-6,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUJILZVYPQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)


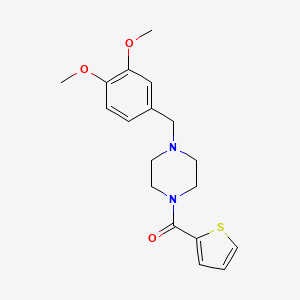
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

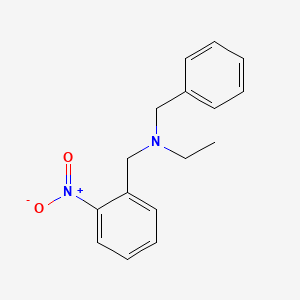

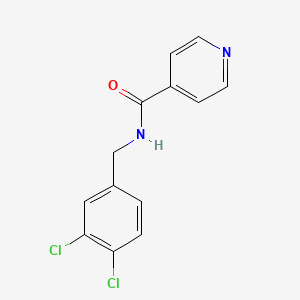
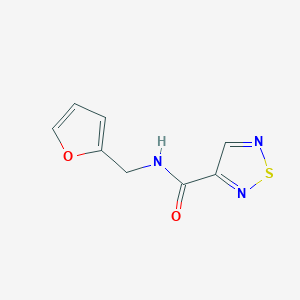
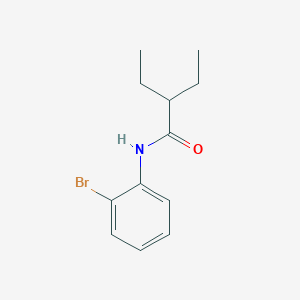

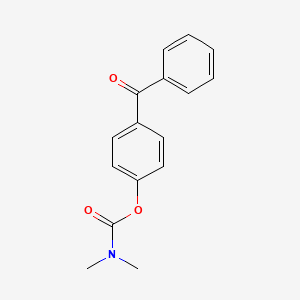
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)